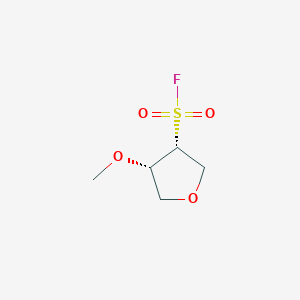![molecular formula C8H11ClO4 B13207958 Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C8H11ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The dioxaspiro ring system can be susceptible to oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the dioxaspiro ring.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of novel materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate largely depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane: A closely related compound with similar structural features but different functional groups.
1,5-Dioxaspiro[2.4]heptane Derivatives: Compounds with variations in the spirocyclic ring system or substituents.
Uniqueness: Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate stands out due to its specific combination of functional groups and the presence of both a chloro and ester group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H11ClO4 |
|---|---|
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
methyl 2-chloro-7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-5-7(3-4-12-5)8(9,13-7)6(10)11-2/h5H,3-4H2,1-2H3 |
Clé InChI |
WEPSXKPXPPDXQD-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCO1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
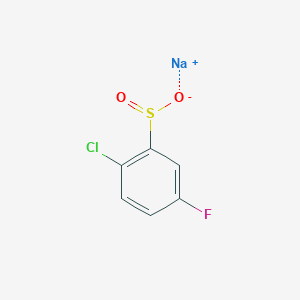
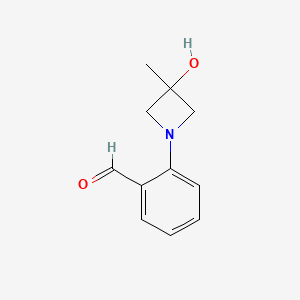
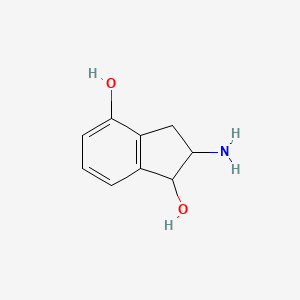
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
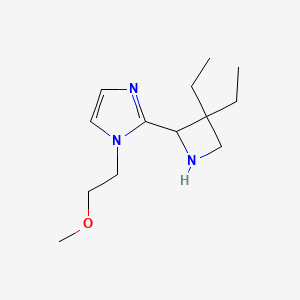


![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)


